molecular formula C19H20ClN3 B3287277 1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile CAS No. 84254-99-9

1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile

Cat. No.: B3287277
CAS No.: 84254-99-9
M. Wt: 325.8 g/mol
InChI Key: RSJDUDFFVNFZPH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a chlorophenylamino group

Preparation Methods

The synthesis of 1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the chlorophenylamino group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, using appropriate catalysts and conditions.

    Formation of the carbonitrile group: This step may involve the use of cyanating agents under controlled conditions to introduce the nitrile functionality.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological or psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile can be compared with similar compounds, such as:

    1-Benzyl-4-[(2-chlorophenyl)amino]piperidine-4-carbonitrile: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile: Another structural isomer with the chlorine atom in a different position, leading to potential differences in its chemical and biological properties.

    1-Benzyl-4-[(3-fluorophenyl)amino]piperidine-4-carbonitrile: This compound has a fluorine atom instead of chlorine, which can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(3-chloroanilino)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3/c20-17-7-4-8-18(13-17)22-19(15-21)9-11-23(12-10-19)14-16-5-2-1-3-6-16/h1-8,13,22H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJDUDFFVNFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC(=CC=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233174
Record name 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile
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Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84254-99-9
Record name 4-[(3-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84254-99-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile
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Record name NSC73395
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Record name 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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